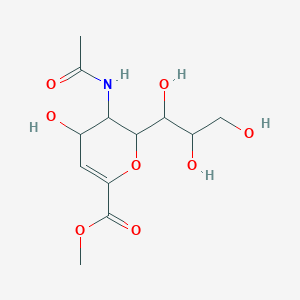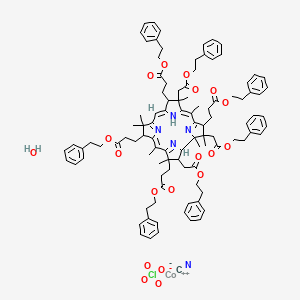
methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique, ester méthylique est un réactif biochimique connu pour son rôle d’inhibiteur des enzymes neuraminidases. Ce composé est important dans divers domaines de la recherche scientifique en raison de sa capacité à inhiber les neuraminidases bactériennes, virales et mammaliennes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique, ester méthylique implique généralement la modification chimique de l’acide N-acétylneuraminique. Le processus comprend la déshydratation et l’estérification du composé pour former le dérivé ester méthylique . Des conditions de réaction spécifiques, telles que la température et le pH, sont soigneusement contrôlées pour garantir la stabilité et la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour atteindre la qualité et le rendement souhaités. Le composé est souvent produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique, ester méthylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l’oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Applications de la recherche scientifique
L’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique, ester méthylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Joue un rôle dans l’étude des fonctions des enzymes neuraminidases et de leurs inhibiteurs.
Médecine : Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industrie : Utilisé dans la production de produits pharmaceutiques et d’essais biochimiques
Applications De Recherche Scientifique
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying the functions of neuraminidase enzymes and their inhibitors.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the production of pharmaceuticals and biochemical assays
Mécanisme D'action
Le composé exerce ses effets en inhibant les enzymes neuraminidases. Il se lie au site catalytique de la neuraminidase, empêchant l’enzyme de cliver les résidus d’acide sialique sur les glycoprotéines et les glycolipides. Cette inhibition perturbe la fonction normale de la neuraminidase, qui est essentielle à la réplication et à la propagation de certains virus, tels que la grippe .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,3-déhydro-2-désoxy-N-acétylneuraminique : Un autre inhibiteur de la neuraminidase avec des propriétés inhibitrices similaires.
Zanamivir : Un médicament antiviral bien connu qui cible également les enzymes neuraminidases.
Siastatin B : Un inhibiteur des enzymes sialidases avec des applications dans la recherche biochimique.
Unicité
L’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique, ester méthylique est unique en raison de sa structure spécifique et de sa forte puissance en tant qu’inhibiteur de la neuraminidase. Sa forme ester méthylique améliore sa stabilité et sa solubilité, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILYXOSOLBQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)





![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)



